molecular formula C9H9N5O2 B14307107 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid CAS No. 116522-65-7

4-(6-Amino-9H-purin-9-yl)but-2-enoic acid

Cat. No.: B14307107
CAS No.: 116522-65-7
M. Wt: 219.20 g/mol
InChI Key: KYZTVBQYKOVRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Amino-9H-purin-9-yl)but-2-enoic acid is a compound that features a purine base attached to a butenoic acid chain The purine base is a common structural motif in many biologically significant molecules, including nucleotides and nucleosides

Preparation Methods

The synthesis of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a butenoic acid precursor under specific conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Amino-9H-purin-9-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s purine base makes it relevant for studies involving nucleic acids and their analogs. It can be used in the development of nucleotide analogs for research purposes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-Amino-9H-purin-9-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The purine base can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(6-Amino-9H-purin-9-yl)but-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a purine base with a butenoic acid chain, offering distinct chemical and biological properties.

Properties

CAS No.

116522-65-7

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)but-2-enoic acid

InChI

InChI=1S/C9H9N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)3-1-2-6(15)16/h1-2,4-5H,3H2,(H,15,16)(H2,10,11,12)

InChI Key

KYZTVBQYKOVRFU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC=CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.